molecular formula C19H22N2O3S B2643076 N-(2,3-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide CAS No. 899994-47-9

N-(2,3-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Cat. No.: B2643076
CAS No.: 899994-47-9
M. Wt: 358.46
InChI Key: KYYAACTTZBFFSM-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with specific substituents that may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 2,3-dimethylphenylamine with benzoyl chloride under basic conditions.

    Introduction of the Thiazinan Group: The thiazinan ring can be introduced through a cyclization reaction involving appropriate sulfur-containing reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazinan ring.

    Reduction: Reduction reactions could target the carbonyl groups in the benzamide structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide could have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible pharmacological applications, such as anti-inflammatory or antimicrobial agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)benzamide: Lacks the thiazinan ring, which may affect its chemical and biological properties.

    4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide: Lacks the 2,3-dimethylphenyl group, which could influence its reactivity and interactions.

Uniqueness

N-(2,3-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is unique due to the presence of both the 2,3-dimethylphenyl group and the thiazinan ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-6-5-7-18(15(14)2)20-19(22)16-8-10-17(11-9-16)21-12-3-4-13-25(21,23)24/h5-11H,3-4,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYAACTTZBFFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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